molecular formula C12H20ClNO2 B7886156 3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride

3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride

Cat. No.: B7886156
M. Wt: 245.74 g/mol
InChI Key: JUMBJSLQQRRJAF-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride” is a derivative of adamantane, which is a polycyclic cage molecule with high symmetry and remarkable properties . Adamantane is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .


Synthesis Analysis

Adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine. This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3⋅THF .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H18ClNO2 . The compound has a molecular weight of 231.72 g/mol .


Chemical Reactions Analysis

Adamantane-Substituted Amines and Amides were synthesized and studied in terms of crystal structure, thermal properties, and the dynamics of amide bond rotation . In particular, exalted out-of-planarity of the amide bond (16.0°) or lowered energy barrier of amide bond rotation (11.5–13.3 kcal⋅mol−1) were observed for a derivative of 2-azaadamantane .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.72 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .

Mechanism of Action

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .

Future Directions

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Properties

IUPAC Name

3-(aminomethyl)adamantane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMBJSLQQRRJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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